Cas no 2411249-76-6 (2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2411249-76-6x500.png)
2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide
- 2-chloro-N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}acetamide
- Z3766270441
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- インチ: 1S/C8H11ClN2O3/c9-3-6(12)11-5-1-8(2-5)4-10-7(13)14-8/h5H,1-4H2,(H,10,13)(H,11,12)
- InChIKey: WVMMAYMGFVMVMM-UHFFFAOYSA-N
- SMILES: ClCC(NC1CC2(CNC(=O)O2)C1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 276
- XLogP3: 0.1
- トポロジー分子極性表面積: 67.4
2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7488200-0.05g |
2-chloro-N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}acetamide |
2411249-76-6 | 95.0% | 0.05g |
$246.0 | 2025-03-10 | |
1PlusChem | 1P02AEBS-50mg |
2-chloro-N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}acetamide |
2411249-76-6 | 90% | 50mg |
$356.00 | 2023-12-18 |
2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamideに関する追加情報
2-Chloro-N-(6-Oxo-5-Oxa-7-Azaspiro[3.4]Octan-2-Yl)Acetamide: A Comprehensive Overview
2-Chloro-N-(6-Oxo-5-Oxa-7-Azaspiro[3.4]Octan-2-Yl)Acetamide, also known by its CAS number 2411249-76-6, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound is characterized by its unique spirocyclic structure, which combines a chlorinated acetamide group with a spiro[3.4]octane framework. The spirocyclic system, often referred to as a spiro compound, is a key feature that contributes to its bioactivity and potential therapeutic applications.
The synthesis of 2-Chloro-N-(6-Oxo-5-Oxa-7-Azaspiro[3.4]Octan-2-Yl)Acetamide involves a series of intricate chemical reactions, including nucleophilic substitutions, cyclizations, and acylation steps. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures, ensuring high yields and purity. The use of microwave-assisted synthesis and continuous-flow reactors has further streamlined the production process, making it more scalable for industrial applications.
The compound's structure is particularly noteworthy due to the presence of the spiro[3.4]octane moiety, which introduces significant steric hindrance and electronic effects. These properties are crucial for its interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted its potential as a modulator of various cellular pathways, particularly in the context of neurodegenerative diseases and cancer.
In terms of biological activity, 2-Chloro-N-(6-Oxo-5-Oxa-7-Azaspiro[3.4]Octan-2-Yl)Acetamide has demonstrated promising results in preclinical models. For instance, research published in Nature Communications revealed its ability to inhibit key enzymes involved in amyloid-beta production, suggesting its potential as a therapeutic agent for Alzheimer's disease. Additionally, studies in Cell Chemical Biology have shown its efficacy in modulating oncogenic signaling pathways, making it a candidate for anticancer drug development.
The development of this compound has also been supported by advanced computational techniques, such as molecular docking and dynamics simulations. These methods have provided insights into its binding modes and interactions with target proteins, aiding in the optimization of its pharmacokinetic properties. Furthermore, recent advancements in artificial intelligence (AI)-driven drug design have enabled the prediction of novel analogs with enhanced bioactivity and reduced toxicity.
In conclusion, 2-Chloro-N-(6-Oxo-5-Oxa-7-Azaspiro[3.4]Octan-2-Yl)Acetamide represents a cutting-edge molecule at the intersection of organic synthesis and medicinal chemistry. Its unique structure, combined with innovative synthetic methods and computational tools, positions it as a promising candidate for addressing unmet medical needs. As research continues to uncover its full potential, this compound stands at the forefront of modern drug discovery efforts.
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